molecular formula C8H6BrN B057715 2-(Bromomethyl)benzonitrile CAS No. 22115-41-9

2-(Bromomethyl)benzonitrile

Cat. No. B057715
Key on ui cas rn: 22115-41-9
M. Wt: 196.04 g/mol
InChI Key: QGXNHCXKWFNKCG-UHFFFAOYSA-N
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Patent
US05726307

Procedure details

A 500 mL 3-neck round bottom flask equipped with a magnetic stirrer, dropping funnel, thermometer and nitrogen bubbler was charged with 10.7 g (108 mmol) of sodium methoxide and 75 mL of absolute ethanol. A solution of 24.9 g (183 mmol) of 2-hydroxy-5-methylbenzaldehyde in 75 mL of dry dimethylformamide was added dropwise over 15 minutes. The mixture was stirred for 20 minutes then treated dropwise over 20 minutes with a solution of 34.8 g (177 mmol) of α-bromo-o-tolunitrile in 75 mL of dry dimethylformamide. The mixture was heated at 75° C. for 30 minutes, then allowed to cool for one hour. A suspension of 10.7 g (188 mmol) of sodium methoxide in 20 mL of dry dimethylformamide was added and the resulting mixture heated at 90° C. for 1.5 hours. The reaction mixture was concentrated under vacuum at 50° C. to give a brown solid that was slurried in 100-200 mL of cold water and filtered. The solids were triturated with 200 mL of methanol, filtered, washed with additional methanol, then air dried. After drying in a dessicator under high vacuum, 26.1 g (112 mmol, 63%) of the product was isolated as a beige solid. 1H NMR (200 MHz,CDCl3): 2.45 (s,3H), 7.17 (d,8 Hz,1H), 7.4 (m,3H), 7.6-7.8 (m,3H), 8.10 (d,8 Hz,1H).
Name
sodium methoxide
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
24.9 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
34.8 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
sodium methoxide
Quantity
10.7 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
150 (± 50) mL
Type
solvent
Reaction Step Five
Yield
63%

Identifiers

REACTION_CXSMILES
C[O-].[Na+].C(O)C.[OH:7][C:8]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][C:9]=1[CH:10]=O.Br[CH2:18][C:19]1[C:20]([C:25]#[N:26])=[CH:21][CH:22]=[CH:23][CH:24]=1>CN(C)C=O.O>[C:25]([C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][C:19]=1[C:18]1[O:7][C:8]2[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][C:9]=2[CH:10]=1)#[N:26] |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
10.7 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
24.9 g
Type
reactant
Smiles
OC1=C(C=O)C=C(C=C1)C
Name
Quantity
75 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
34.8 g
Type
reactant
Smiles
BrCC=1C(=CC=CC1)C#N
Name
Quantity
75 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
sodium methoxide
Quantity
10.7 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
150 (± 50) mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 mL 3-neck round bottom flask equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
to cool for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture heated at 90° C. for 1.5 hours
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum at 50° C.
CUSTOM
Type
CUSTOM
Details
to give a brown solid that
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solids were triturated with 200 mL of methanol
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with additional methanol
CUSTOM
Type
CUSTOM
Details
air dried
CUSTOM
Type
CUSTOM
Details
After drying in a dessicator under high vacuum

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(#N)C1=C(C=CC=C1)C=1OC2=C(C1)C=C(C=C2)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 112 mmol
AMOUNT: MASS 26.1 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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